Apararenone

説明

Historical Context of Mineralocorticoid Receptor Antagonism Research

The study of mineralocorticoid receptor (MR) antagonism has evolved through several distinct phases over more than 60 years. nih.gov The initial exploration, beginning in the 1950s, was aimed at identifying compounds that could inhibit the effects of aldosterone (B195564), primarily its role in regulating renal sodium and potassium excretion. wikipedia.orgnih.gov This first wave of research, conducted largely at Searle Laboratories, led to the discovery of spironolactone (B1682167), the first steroidal MR antagonist, which was identified through in vivo experiments and launched in 1959 as a potassium-sparing diuretic. wikipedia.orgnih.gov

A second wave of research focused on creating more specific steroidal MR antagonists, building upon the original 17-spirolactone structure. nih.govbioscientifica.com This effort, involving companies like Searle, Ciba-Geigy, Roussel Uclaf, and Schering AG, produced eplerenone (B1671536), which was first described in 1987, the same year the MR's cDNA was cloned. nih.govbioscientifica.comresearchgate.net While more selective than spironolactone, these steroidal agents were still associated with certain limitations, which prompted further research. nih.govmdpi.com

The limitations of steroidal MRAs spurred a third wave of drug discovery focused on novel, non-steroidal antagonists. wikipedia.orgbioscientifica.com This modern phase of research utilized high-throughput screening of extensive chemical libraries to identify candidates with distinct pharmacodynamic and pharmacokinetic profiles. wikipedia.org This endeavor has led to the development of several non-steroidal MRAs, including apararenone, finerenone (B607456), and esaxerenone (B1671244), which have advanced into late-stage clinical trials for conditions such as chronic kidney disease, heart failure, and hypertension. nih.govresearchgate.netscribd.com

Scientific Genesis and Development of this compound as a Nonsteroidal Entity

The development of this compound is a direct outcome of the strategic shift towards non-steroidal MRAs. The primary motivation was to create compounds with high affinity and selectivity for the mineralocorticoid receptor while minimizing the off-target effects associated with steroidal structures. nih.govmdpi.com

Researchers at Mitsubishi Tanabe Pharma undertook a search for novel non-steroidal MRA candidates. nih.gov Their work was guided by a hypothesis that T-shaped compounds featuring a hydrophobic core, two polar functional groups at the extremities to interact with the MR, and a bulky substituent to interfere with the receptor's activation might exhibit potent antagonist activity. nih.gov This research led to the discovery of a novel 1,4-benzoxazin-3-one derivative, which was named this compound (MT-3995). nih.govacs.org

This compound was identified as a highly potent and selective non-steroidal MRA. wikipedia.orgnih.gov Preclinical studies in a rat model of primary aldosteronism demonstrated that this compound had more potent antihypertensive and organ-protective effects compared to the steroidal MRA eplerenone. nih.gov These promising initial findings supported its advancement into clinical development programs. nih.gov

Overview of Key Academic Research Domains for this compound

Academic and clinical research on this compound has concentrated on its potential therapeutic applications in diseases where MR overactivation is a key pathological factor. The primary domains of investigation have been diabetic nephropathy and hypertension, with exploratory studies in other related conditions. wikipedia.orgmedchemexpress.com

Diabetic Nephropathy: this compound has been extensively studied for the treatment of diabetic nephropathy, a common complication of diabetes and a leading cause of chronic kidney disease. wikipedia.orgnih.gov The rationale is based on the role of MR activation in promoting inflammation and fibrosis in the kidneys. nih.gov A significant phase 2, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy of this compound in patients with stage 2 diabetic nephropathy and albuminuria. exlibrisgroup.comnih.gov The study's primary endpoint was the percent change from baseline in the urine albumin-to-creatinine ratio (UACR). exlibrisgroup.comclinicaltrials.gov The results demonstrated a statistically significant reduction in UACR in patients treated with this compound compared to placebo over a 24-week period. exlibrisgroup.comnih.gov

| Treatment Group | Mean UACR Change from Baseline at Week 24 (%) | UACR Remission Rate at Week 24 (%) |

| Placebo | 113.7% | 0.0% |

| This compound 2.5 mg | 62.9% | 7.8% |

| This compound 5 mg | 50.8% | 29.0% |

| This compound 10 mg | 46.5% | 28.1% |

| Data from a phase 2 dose-response study in patients with diabetic nephropathy. exlibrisgroup.comnih.gov |

Hypertension: this compound was also investigated for the treatment of hypertension, given the established role of aldosterone and the MR in blood pressure regulation. wikipedia.orgnih.gov However, development for this specific indication was later discontinued (B1498344). wikipedia.org

Other Research Areas: Beyond diabetic kidney disease, this compound has been studied for its potential in treating non-alcoholic steatohepatitis (NASH). wikipedia.orgmedchemexpress.com Phase 1 studies were conducted to define its pharmacokinetic and pharmacodynamic profiles in healthy volunteers, confirming its mechanism of action as an MRA. nih.govnih.gov Further research using quantitative systems pharmacology models has been used to compare the properties of nonsteroidal MRAs like this compound and finerenone with older steroidal agents. nus.edu.sg

Structure

3D Structure

特性

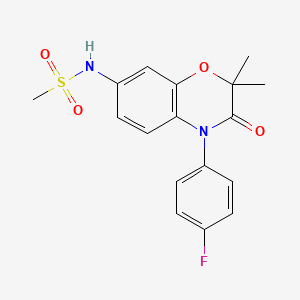

IUPAC Name |

N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-1,4-benzoxazin-7-yl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O4S/c1-17(2)16(21)20(13-7-4-11(18)5-8-13)14-9-6-12(10-15(14)24-17)19-25(3,22)23/h4-10,19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNHWXAFPBYFGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C2=C(O1)C=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401337181 | |

| Record name | Apararenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401337181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945966-46-1 | |

| Record name | Apararenone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945966461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apararenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15024 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Apararenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401337181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APARARENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/832663U2NB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Apararenone Action

Ligand Binding and Selectivity at the Mineralocorticoid Receptor

Apararenone functions as a highly selective and potent antagonist of the mineralocorticoid receptor. wikipedia.orgfigshare.com The binding of ligands like aldosterone (B195564) to the MR initiates a conformational change, leading to the receptor's translocation from the cytoplasm to the nucleus. researchgate.net Once in the nucleus, the MR binds to hormone response elements on DNA, recruiting cofactors that regulate the transcription of target genes. researchgate.netnih.gov These genes are involved in salt and water homeostasis, as well as pathological processes like tissue inflammation and fibrosis. nih.gov

This compound was developed based on the hypothesis that a T-shaped compound with a hydrophobic core and two polar functional groups could effectively interact with the MR and exhibit antagonist activity. figshare.com Its design includes a bulky substituent intended to interfere with the conformational change required for receptor activation. figshare.com This non-steroidal structure is key to its high selectivity. figshare.com

The compound demonstrates a strong affinity for the mineralocorticoid receptor, with a reported inhibitory constant (Ki) of less than 50 nM. wikipedia.org While its inhibitory potential at the MR is less than that of the steroidal MRA spironolactone (B1682167), it displays significantly weaker interaction with other steroid hormone receptors, such as the androgen, progesterone (B1679170), and glucocorticoid receptors. tandfonline.comnih.gov This high selectivity for the MR is a distinguishing feature of this compound and other non-steroidal MRAs, potentially reducing the risk of hormonal side effects associated with older, steroidal antagonists. nih.gov

Cellular Signaling Pathways Modulated by this compound Antagonism

The antagonism of the mineralocorticoid receptor by this compound leads to the modulation of several downstream cellular signaling pathways. Overactivation of the MR is known to contribute to the pathophysiology of cardiovascular and renal diseases by promoting inflammation, fibrosis, and oxidative stress. nih.govresearchgate.net

By blocking the MR, this compound inhibits the aldosterone-induced transcriptional activation of genes that drive these pathological processes. nih.govnih.gov In non-epithelial tissues such as the heart and kidneys, the aldosterone-MR complex upregulates genes associated with cell proliferation and tissue injury. nih.gov this compound's antagonism of the MR can therefore lead to anti-inflammatory and anti-fibrotic effects. nih.gov

The mineralocorticoid receptor is a member of the steroid hormone intracellular receptor family and, in its inactive state, resides in the cytoplasm. nih.gov Upon binding its ligand, it translocates to the nucleus to regulate gene transcription. nih.gov However, the MR can also mediate effects through pathways that are independent of gene transcription. nih.gov By blocking the initial ligand-binding step, this compound effectively prevents the initiation of both genomic and non-genomic signaling cascades that are triggered by MR activation. Phase 1 studies have confirmed that this compound acts as an MRA by demonstrating its ability to suppress the effects of fludrocortisone (B194907), a potent mineralocorticoid. nih.govnih.gov

Comparison of this compound's Receptor Interactions with Steroidal Mineralocorticoid Receptor Antagonists

This compound's interaction with the mineralocorticoid receptor differs significantly from that of traditional steroidal MRAs like spironolactone and eplerenone (B1671536). These differences stem from their distinct molecular structures. nih.gov Spironolactone and eplerenone have a steroidal core, which contributes to their binding characteristics and also their potential for off-target effects. wikipedia.orgbohrium.com

Spironolactone, while an effective MRA, lacks specificity and can also interact with androgen and progesterone receptors, leading to hormonal side effects. nih.govbohrium.com Eplerenone was developed to have greater selectivity than spironolactone but has a lower affinity for the MR. bohrium.com

In contrast, this compound is a non-steroidal MRA, a class of drugs designed for high selectivity for the MR. nih.govnih.gov This structural difference results in a distinct binding mode to the receptor. nih.gov While this compound may have a lower inhibitory potential on the MR compared to spironolactone, its significantly reduced affinity for other steroid receptors represents a key pharmacological advantage. tandfonline.comnih.gov This enhanced selectivity is a hallmark of the new generation of non-steroidal MRAs. nih.gov

Interactive Data Table: Comparative Receptor Inhibition

| Compound | Receptor | Half Maximal Inhibitory Concentration (IC50) in µmol/L |

| This compound | Mineralocorticoid Receptor | 0.28 nih.gov |

| Androgen Receptor | >100 nih.gov | |

| Progesterone Receptor | >100 nih.gov | |

| Glucocorticoid Receptor | >100 nih.gov | |

| Spironolactone | Mineralocorticoid Receptor | 0.01 nih.gov |

| Androgen Receptor | 0.05–6.05 nih.gov | |

| Progesterone Receptor | 0.05–6.05 nih.gov | |

| Glucocorticoid Receptor | 0.05–6.05 nih.gov |

Preclinical Investigations of Apararenone

In Vitro Pharmacological Characterization and Efficacy Studies

In vitro studies have been instrumental in defining the fundamental pharmacological properties of apararenone. These investigations have demonstrated that this compound is a potent and highly selective antagonist of the mineralocorticoid receptor.

Key findings from the in vitro characterization of this compound include its high binding affinity for the MR. This compound has been shown to be a more potent antihypertensive and organ-protective agent than the steroidal MR antagonist eplerenone (B1671536) in a rat model of primary aldosteronism.

The selectivity of this compound for the MR over other steroid hormone receptors, such as the glucocorticoid, androgen, and progesterone (B1679170) receptors, is a critical feature. This selectivity profile suggests a lower potential for off-target side effects that are sometimes associated with older, steroidal MRAs. This compound exhibited weaker inhibitory potential on androgen, progesterone, and glucocorticoid receptors compared to spironolactone (B1682167) researchgate.net.

The following table summarizes the key in vitro pharmacological characteristics of this compound:

| Parameter | Finding | Implication |

| MR Binding Affinity | High | Potent antagonism of the mineralocorticoid receptor. |

| Receptor Selectivity | High for MR over other steroid receptors | Reduced potential for off-target hormonal side effects. |

| Functional Activity | Antagonist | Blocks the action of aldosterone (B195564) and other MR agonists. |

Animal Models of Cardiovascular Pathophysiology

The efficacy of this compound in cardiovascular disease models has been evaluated in preclinical studies, with a focus on hypertension and heart failure.

Primary aldosteronism is a condition characterized by excessive aldosterone production, leading to hypertension and cardiovascular damage. Animal models that mimic this condition are therefore highly relevant for testing the efficacy of MR antagonists.

In a rat model of primary aldosteronism, created by continuous infusion of aldosterone in uninephrectomized rats, this compound demonstrated significant antihypertensive and organ-protective effects. These effects were found to be more potent than those of the established steroidal MRA, eplerenone. The organ-protective effects observed with this compound in this model suggest its potential to mitigate the damaging effects of excessive aldosterone on cardiovascular tissues, independent of its blood pressure-lowering effects.

While specific preclinical data on the efficacy of this compound in animal models of heart failure are not extensively available in the public domain, the role of mineralocorticoid receptor antagonism in heart failure is well-established through studies with other MRAs. Overactivation of the MR in heart failure contributes to inflammation, fibrosis, and adverse cardiac remodeling. Therefore, as a potent and selective MRA, this compound is hypothesized to have therapeutic potential in this setting. Animal studies have indicated that MR activation leads to oxidative stress in the kidneys, as well as renal inflammation and fibrosis researchgate.netresearchgate.net. Preclinical investigations with other non-steroidal MRAs have shown beneficial effects in various rodent models of heart failure, including reductions in cardiac hypertrophy and fibrosis cfrjournal.com.

Animal Models of Renal Pathophysiology

The potential of this compound to protect the kidneys from damage has been a key area of preclinical investigation, particularly in the context of diabetic nephropathy and chronic kidney disease.

Diabetic nephropathy is a major complication of diabetes and a leading cause of chronic kidney disease. The overactivation of the mineralocorticoid receptor is known to play a significant role in the progression of this condition.

While specific preclinical studies of this compound in animal models of diabetic nephropathy are not widely published, clinical trials have provided evidence of its efficacy. In a phase 2 clinical study in patients with diabetic nephropathy, this compound demonstrated a significant reduction in the urinary albumin-to-creatinine ratio (UACR), a key marker of kidney damage nih.govmdpi.com. These clinical findings suggest that this compound has a protective effect on the kidneys in the context of diabetes. The UACR-lowering effect of this compound was confirmed in patients with stage 2 diabetic nephropathy nih.gov.

The following table summarizes the key findings from a phase 2 clinical study of this compound in patients with diabetic nephropathy, which informs its potential efficacy in this condition nih.govmdpi.com:

| Treatment Group | Mean Decrease in UACR from Baseline at Week 24 (%) |

| This compound 2.5 mg | 62.9% |

| This compound 5 mg | 50.8% |

| This compound 10 mg | 46.5% |

| Placebo | +13.7% |

The progression of chronic kidney disease (CKD) is characterized by a gradual loss of kidney function over time, often accompanied by fibrosis and inflammation. Mineralocorticoid receptor antagonism is a therapeutic strategy aimed at slowing this progression.

Specific preclinical data on the impact of this compound in animal models of chronic kidney disease progression are limited. However, the known mechanisms of MR-mediated renal injury, including the promotion of inflammation and fibrosis, provide a strong rationale for the potential of this compound to be effective in this setting researchgate.netresearchgate.net. Studies with other non-steroidal MRAs in animal models of CKD have demonstrated reductions in proteinuria and end-organ damage nih.gov. These findings support the concept that potent and selective MR antagonism with compounds like this compound could be a valuable approach to slowing the progression of chronic kidney disease.

Animal Models of Hepatic Pathophysiology

Preclinical evaluation of this compound in the context of liver disease has utilized specific animal models that replicate key aspects of human hepatic pathophysiology, particularly nonalcoholic steatohepatitis (NASH). These models are crucial for understanding the therapeutic potential of new compounds. Research indicates that mineralocorticoid receptor (MR) antagonists, such as this compound, exhibit beneficial effects in various preclinical settings of liver injury. researchgate.netnih.gov

Attenuation of Steatohepatitis and Fibrosis in Relevant Models

This compound has been investigated in animal models designed to mimic metabolic syndrome and diet-induced liver damage, conditions that are central to the development of NASH in humans. In an animal model of metabolic syndrome, the Spontaneously Hypertensive/NDmc-corpulent (SHR/NDmicro-cp) rat, this compound demonstrated positive effects. researchgate.net Furthermore, its activity was assessed in mice loaded with a trans-fat diet, a model relevant to diet-induced steatohepatitis. researchgate.net In these preclinical studies, this compound showed the potential to mitigate the hallmarks of NASH, including inflammation and fibrosis. researchgate.net

The findings from these key preclinical models are summarized below.

| Animal Model | Key Pathophysiology | Observed Effects of this compound |

| Metabolic Syndrome Model (SHR/NDmicro-cp) | Metabolic dysfunction, inflammation, fibrosis | Demonstrated anti-inflammatory and antifibrotic effects. researchgate.net |

| Trans-fat Diet-Loaded Mice | Diet-induced steatohepatitis, inflammation | Resulted in an improvement in inflammatory markers. researchgate.net |

Anti-inflammatory and Antifibrotic Effects of this compound in Preclinical Systems

The therapeutic activity of this compound in preclinical liver models is rooted in its potent anti-inflammatory and antifibrotic properties. researchgate.net Overactivation of the mineralocorticoid receptor is understood to be involved in disease processes that promote both inflammation and fibrosis. nih.gov As a highly selective, nonsteroidal MR antagonist, this compound is designed to counter these pathological processes. researchgate.netnih.gov

The anti-inflammatory effects were specifically noted in studies involving trans-fat diet-loaded mice, where treatment with this compound led to an improvement in markers of inflammation. researchgate.net The antifibrotic activity has been reported in a rat model of metabolic syndrome, indicating its potential to interfere with the progression of liver scarring. researchgate.net These preclinical pathological findings are consistent with the effects later observed in clinical trials for NASH, reinforcing the anti-inflammatory and antifibrotic potential of the compound. nih.gov

The specific effects observed in preclinical systems are detailed in the following table.

| Therapeutic Effect | Preclinical Evidence | Investigated Model System |

| Anti-inflammatory | Improvement in inflammatory markers. researchgate.net | Trans-fat Diet-Loaded Mice |

| Antifibrotic | Demonstration of antifibrotic activity. researchgate.net | Metabolic Syndrome Model (SHR/NDmicro-cp) |

Clinical Research and Development of Apararenone

Phase 1 Clinical Studies: Pharmacokinetic and Pharmacodynamic Characterization

A series of three Phase 1, randomized, double-blind studies involving 223 healthy adult volunteers were conducted to assess the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of apararenone. nih.gov These foundational studies evaluated both single and multiple-dose regimens in diverse populations, including Caucasian, Black, and Japanese individuals. nih.govnih.gov The primary goals were to understand how the drug is absorbed, distributed, metabolized, and excreted, and to confirm its mechanism of action. nih.gov

To confirm that this compound functions as a mineralocorticoid receptor antagonist, a "fludrocortisone challenge" was utilized in healthy Caucasian men. nih.govnih.gov Fludrocortisone (B194907) is a synthetic corticosteroid that mimics the effect of aldosterone (B195564), and its administration typically causes a decrease in the urinary sodium-to-potassium ratio. nih.govnih.gov The study demonstrated that single doses of this compound effectively suppressed this fludrocortisone-induced decrease. nih.govnih.gov This finding provides direct pharmacodynamic evidence supporting this compound's mechanism of action as an MRA. nih.govnih.gov

Pharmacokinetic analysis after single oral doses in a fasted state showed that the maximum plasma concentration (Cmax) and total drug exposure (AUC) increased in an approximately dose-proportional manner for doses ranging from 3.75 mg to 40 mg. nih.govnih.gov At higher doses, the increase was less than proportional, which was potentially due to reduced absorption rather than metabolic saturation. nih.gov

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Caucasian Subjects (Fasted State) Note: This is a representative table based on described findings. Actual values may vary.

| Dose Range | Cmax (Maximum Concentration) Trend | AUC (Total Exposure) Trend | tmax (Time to Max. Concentration) |

|---|---|---|---|

| 3.75–40 mg | Approximately dose-proportional increase | Approximately dose-proportional increase | Delayed with increasing dose |

| >40 mg | Less than dose-proportional increase | Less than dose-proportional increase | Delayed with increasing dose |

The multiple-dose portion of the Phase 1 investigations confirmed the long-acting nature of this compound. nih.govnih.gov Due to a long half-life, steady state for both this compound and its principal metabolite (1118174) was generally not reached within the 14-day administration period without a loading dose. nih.govresearchgate.net The accumulation ratio for total exposure (AUC) after 14 days was approximately 8-fold. nih.gov When a loading dose was administered, plasma concentrations of this compound were maintained at a relatively constant level, demonstrating the potential for sustained receptor blockade. nih.gov The exposure to the main metabolite was lower than that of the parent compound, this compound. nih.govnih.gov

Table 2: Multiple-Dose Pharmacokinetic Findings of this compound (14-Day Administration) Note: This is a representative table based on described findings. Actual values may vary.

| Parameter | Observation |

|---|---|

| Steady State (without loading dose) | Generally not achieved by Day 14 due to long half-life |

| AUC Accumulation Ratio (Day 14 vs Day 1) | Approximately 8-fold |

| Dose Proportionality (10-40 mg) | Approximately dose-proportional increase in Cmax and AUC on Day 14 |

| Effect of Loading Dose | Maintained almost constant plasma concentrations for ~14 days |

A key objective of early clinical development is to understand how a drug behaves in different subgroups of the population. The Phase 1 studies for this compound specifically evaluated the effects of various physiological factors on its pharmacokinetics. nih.gov The results indicated that food, sex, age, and race did not have an apparent effect on the pharmacokinetic profile of this compound. nih.govnih.gov This suggests that the drug's behavior is consistent across these demographic variables in the healthy volunteers studied.

Phase 2 Clinical Studies in Specific Patient Populations

Following the characterization in healthy volunteers, this compound advanced to Phase 2 clinical trials to evaluate its efficacy in patients with specific medical conditions. drugbank.com One of the primary areas of investigation has been diabetic nephropathy, a common complication of diabetes and a leading cause of chronic kidney disease. unimi.it

A Phase 2 dose-response study was conducted to investigate the efficacy of this compound in patients with stage 2 diabetic nephropathy. nih.govnih.gov This randomized, double-blind, placebo-controlled trial assessed the drug's effect over a 24-week period, followed by a 28-week open-label extension study. nih.govresearchgate.net The primary endpoint was the percentage change from baseline in the urine albumin-to-creatinine ratio (UACR), a key indicator of kidney damage. nih.govfrontiersin.org

The study demonstrated a statistically significant and dose-dependent reduction in UACR in patients treated with this compound compared to placebo. nih.gov After 24 weeks, the mean UACR, as a percentage of the baseline level, decreased significantly in all this compound groups. nih.govnih.gov In contrast, the placebo group showed an increase in UACR over the same period. nih.govnih.gov

The UACR-lowering effect was confirmed to be statistically significant (P < 0.001 for all this compound groups versus placebo). nih.govnih.gov Furthermore, UACR remission rates at week 24 were markedly higher in the 5 mg and 10 mg this compound groups compared to the 2.5 mg group and placebo, where no patients achieved remission. nih.govnih.gov A meta-analysis of studies on non-steroidal MRAs also found that this compound provided a significant reduction in UACR compared with placebo in patients with chronic kidney disease and type 2 diabetes. frontiersin.org

Table 3: Efficacy of this compound in Reducing UACR at 24 Weeks in Patients with Stage 2 Diabetic Nephropathy Source: Data from a multicenter, randomized, double-blind, placebo-controlled Phase 2 study. nih.govnih.gov

| Treatment Group | Mean UACR at Week 24 (% of Baseline) | UACR Remission Rate at Week 24 |

|---|---|---|

| Placebo (n=73) | 113.7% | 0.0% |

| This compound 2.5 mg (n=73) | 62.9% | 7.8% |

| This compound 5 mg (n=74) | 50.8% | 29.0% |

| This compound 10 mg (n=73) | 46.5% | 28.1% |

Diabetic Nephropathy Research

Renal Function Outcomes, including Estimated Glomerular Filtration Rate Trajectories

Clinical research has highlighted the potential of this compound in improving renal function outcomes, particularly in patients with diabetic nephropathy (DN). A primary endpoint in these investigations has been the reduction of the urinary albumin-to-creatinine ratio (UACR), a key indicator of kidney damage. A 24-week, dose-response phase 2 study confirmed the UACR-lowering effect of this compound in patients with stage 2 DN. nih.gov This effect is considered clinically significant, as meta-analyses have shown that a UACR decrease of 30% or more can reduce the risk of renal events. nih.gov

While the direct impact of this compound on estimated Glomerular Filtration Rate (eGFR) trajectories is a critical area of ongoing investigation, specific long-term trajectory data from this compound trials are not yet extensively detailed. The study of eGFR trajectories—patterns of kidney function change over time—is crucial for understanding the progression of chronic kidney disease (CKD). plos.orgnih.gov Research has identified distinct trajectory patterns in CKD populations, such as consistent slow decline, consistent fast decline, and non-linear patterns, which are associated with different risks for kidney failure and mortality. nih.govnih.gov this compound is currently being investigated in patients with kidney disease and diabetes to further elucidate its long-term effects on these renal outcomes. nih.gov

Synergistic Effects with Renin-Angiotensin System Blockers

This compound has demonstrated enhanced efficacy when used in conjunction with renin-angiotensin system (RAS) blockers, such as angiotensin-converting enzyme inhibitors (ACE-I) or angiotensin II receptor blockers (ARBs). In a phase 2 study involving patients with diabetic nephropathy, this compound lowered UACR in patients both with and without the concomitant use of ACE-I/ARBs. nih.gov However, the study revealed that the UACR-lowering effect was more pronounced in patients who were also receiving RAS blockade. nih.gov

Furthermore, a notable anti-hypertensive effect was observed, particularly in patients with higher baseline blood pressure. This blood pressure reduction also appeared to be more marked among patients who were concurrently taking an ACE-I or ARB. nih.gov This suggests a synergistic relationship, where the combination of this compound and RAS blockers provides a more potent effect on both proteinuria and blood pressure control in patients with diabetic nephropathy. nih.gov

Nonalcoholic Steatohepatitis Research

This compound, a nonsteroidal mineralocorticoid receptor antagonist, has been investigated for its anti-inflammatory and antifibrotic potential in preclinical and clinical models of nonalcoholic steatohepatitis (NASH). sciepublish.comresearchgate.net

Elevated levels of hepatic transaminases, such as alanine (B10760859) aminotransferase (ALT), are a hallmark of liver cell injury. nih.govmdpi.com A multicenter, randomized, double-blind, placebo-controlled phase II study was conducted to evaluate the efficacy of this compound in patients with NASH. nih.govelsevierpure.com The primary efficacy endpoint was the percent change in serum ALT from baseline to 24 weeks. The study found that while not statistically significant (p=0.308), the this compound group showed a greater numerical reduction in ALT compared to the placebo group. nih.govelsevierpure.comresearchgate.net

Table 1: Percent Change in Alanine Aminotransferase (ALT) at 24 Weeks in NASH Patients

| Treatment Group | Percent Change in ALT |

| This compound | -13.7% |

| Placebo | -3.0% |

Data from a phase II study in patients with nonalcoholic steatohepatitis. nih.govelsevierpure.comresearchgate.net

The assessment of liver fibrosis, a critical factor in the prognosis of NAFLD, can be performed using noninvasive serum biomarkers. nih.govnih.gov The phase II study of this compound in NASH patients evaluated its effect on several of these markers. nih.govelsevierpure.com The results indicated that the this compound group experienced greater reductions from baseline in key fibrosis markers and noninvasive fibrosis scores at all measured time points compared to the placebo group. nih.govelsevierpure.comresearchgate.net

This included improvements in:

Direct markers of extracellular matrix turnover: Type IV collagen 7S and procollagen-3 N-terminal peptide (P3NP). sciepublish.comnih.govresearchgate.net

Composite noninvasive test scores: Enhanced Liver Fibrosis (ELF) score and Fibrosis-4 (FIB-4) index. sciepublish.comnih.govresearchgate.net

Table 2: Effect of this compound on Liver Fibrosis Biomarkers in NASH

| Biomarker/Test | Outcome Observed with this compound |

| Type IV collagen 7S | Greater reduction from baseline vs. placebo sciepublish.comnih.govresearchgate.net |

| Procollagen-3 N-terminal peptide (P3NP) | Greater reduction from baseline vs. placebo nih.govresearchgate.net |

| Enhanced Liver Fibrosis (ELF) score | Greater reduction from baseline vs. placebo nih.govresearchgate.net |

| Fibrosis-4 (FIB-4) index | Greater reduction from baseline vs. placebo nih.govresearchgate.net |

Findings from a 72-week phase II study. nih.govresearchgate.net

Histological examination of liver tissue via biopsy remains a gold standard for assessing changes in liver pathology. nih.gov In the 72-week phase II study, pathological findings from liver biopsies provided evidence of the anti-inflammatory and antifibrotic effects of this compound. nih.govresearchgate.net

A higher percentage of patients in the this compound group showed improvement in the fibrosis stage by at least one point without any worsening of the nonalcoholic fatty liver disease activity score (NAS) compared to the placebo group. sciepublish.comnih.govelsevierpure.com Although the difference was not statistically significant (p=0.203), the trend favored this compound. sciepublish.comnih.govelsevierpure.com Additionally, a greater percentage of patients treated with this compound had improvements in scores for lobular inflammation and hepatocellular ballooning, which are key components of NASH. researchgate.net

Table 3: Histological Fibrosis Improvement in NASH Patients at 72 Weeks

| Outcome | This compound Group | Placebo Group |

| Patients with ≥1 stage improvement in fibrosis without worsening of NASH | 41.7% | 26.1% |

Data from a phase II study with biopsy-confirmed NASH. sciepublish.comnih.govelsevierpure.comresearchgate.net

Hypertension and Cardiovascular Disorder Research

This compound is being investigated for its potential benefits in hypertension and related cardiovascular conditions. nih.gov As a non-steroidal mineralocorticoid receptor antagonist (MRA), it targets a pathway implicated in cardiovascular damage. nih.govresearchgate.net Inappropriate activation of the mineralocorticoid receptor can contribute to myocardial fibrosis, endothelial dysfunction, and vascular remodeling. researchgate.net

Phase 2 clinical trials have demonstrated that this compound possesses antihypertensive effects. nih.gov In a study involving patients with diabetic nephropathy, a decrease in blood pressure from baseline was observed after 24 weeks of treatment with this compound. nih.gov This effect was particularly noted in patients who presented with higher baseline blood pressure. nih.gov The investigation of MRAs like this compound is part of a broader effort to address the inflammation and fibrosis associated with cardiovascular diseases. nih.govnih.gov

Antihypertensive Efficacy in Various Patient Cohorts

Clinical investigations into this compound primarily focused on patient populations where MR antagonism is considered a key therapeutic mechanism, such as in individuals with diabetic kidney disease.

A significant phase 2, randomized, double-blind, placebo-controlled study was conducted to assess the efficacy of this compound in patients with diabetic nephropathy. A primary endpoint of this study was the percent change from baseline in the urine albumin-to-creatinine ratio (UACR), a critical marker of kidney damage and cardiovascular risk. The study demonstrated a clear dose-dependent reduction in UACR over a 24-week period compared to placebo. While the main focus was on nephropathy, these patients often present with hypertension, and the effects on renal parameters are closely linked to blood pressure control.

The results showed that at week 24, the mean UACR, as a percentage of the baseline value, decreased significantly in all this compound groups while it increased in the placebo group.

Table 1: Percent Change from Baseline in UACR at Week 24 in Patients with Diabetic Nephropathy This table is interactive. Click on the headers to sort the data.

| Treatment Group | Mean UACR (% of Baseline) at Week 24 |

|---|---|

| Placebo | 113.7% |

| This compound 2.5 mg | 62.9% |

| This compound 5 mg | 50.8% |

| This compound 10 mg | 46.5% |

In preclinical research, this compound was shown to have more potent antihypertensive activity than the steroidal MRA eplerenone (B1671536) in a rat model of primary aldosteronism. nih.govacs.org Despite these findings, development for the specific indication of hypertension was later discontinued (B1498344). wikipedia.org

Investigations in Resistant Hypertension Syndromes

Resistant hypertension is a clinical challenge where blood pressure remains above goal despite the use of multiple antihypertensive agents. The pathophysiology often involves aldosterone excess, making MRAs an effective therapeutic option. However, a review of published clinical trial data and literature reveals no specific studies or dedicated clinical trials investigating the use of this compound in patient cohorts with resistant hypertension syndromes.

Exploration of this compound's Role in Heart Failure Management

The overactivation of the mineralocorticoid receptor is a known contributor to the pathophysiology of heart failure, promoting inflammation and fibrosis. nih.govacs.orgnih.gov Non-steroidal MRAs like this compound have been noted as a potentially valuable therapeutic approach for preventing the progression of chronic heart failure. larvol.com

Despite this therapeutic rationale, dedicated clinical trials evaluating the efficacy of this compound in patients with established heart failure have not been published. In fact, clinical trials for this compound in other conditions, such as diabetic nephropathy, have listed New York Heart Association (NYHA) Class III or IV heart failure as an exclusion criterion, indicating that its effects in advanced heart failure populations have not been formally assessed in those studies. clinicaltrials.govclinicaltrials.gov

Current Status and Future Outlook of this compound's Clinical Trials

The clinical development of this compound explored its potential in several indications, including diabetic nephropathies, non-alcoholic steatohepatitis (NASH), and hypertension. wikipedia.orgnih.gov Phase 2 clinical trials were completed for diabetic nephropathy and NASH. clinicaltrials.govnih.gov

However, as of July 2021, Mitsubishi Tanabe Pharma discontinued the development of this compound for diabetic nephropathies and hypertension. springer.com The pipeline update from the company confirmed the cessation of the Phase 2 trial in Japan and several European countries for diabetic nephropathy, as well as Phase 1 studies in the US and UK. springer.com There have been no subsequent announcements to indicate a resumption or initiation of new trials for these or other cardiovascular indications. Therefore, the future outlook for this compound in clinical use appears limited, with its development having been officially halted.

Comparative Efficacy and Safety Profiles Within Mineralocorticoid Receptor Antagonists

Comparative Academic Analyses with Other Nonsteroidal Mineralocorticoid Receptor Antagonists

The development of nonsteroidal MRAs has been driven by the goal of achieving potent and selective mineralocorticoid receptor blockade while minimizing the side effects associated with older steroidal agents. ahajournals.org Apararenone, finerenone (B607456), and esaxerenone (B1671244) are key compounds in this class, and indirect comparisons from meta-analyses of clinical trials have provided initial insights into their relative efficacies. biospace.comclinicaltrials.gov

Indirect comparisons from a meta-analysis of studies in patients with chronic kidney disease (CKD) and type 2 diabetes (T2D) have suggested potential differences between this compound and finerenone. In terms of reducing the urinary albumin-to-creatinine ratio (UACR), a key marker of kidney damage, one analysis indicated that this compound may offer a greater reduction compared to finerenone. biospace.comclinicaltrials.gov The same analysis also suggested that this compound might have a superior effect on lowering systolic blood pressure (SBP) than finerenone. biospace.comclinicaltrials.gov

When indirectly compared to esaxerenone in patients with CKD and T2D, this compound showed no significant difference in the reduction of UACR. biospace.comclinicaltrials.gov However, both this compound and esaxerenone demonstrated a greater decrease in SBP compared to finerenone. biospace.comclinicaltrials.gov There was no significant difference noted in the change in SBP between this compound and esaxerenone in these indirect analyses. biospace.comclinicaltrials.gov

Esaxerenone has been approved in some regions for the treatment of hypertension and has also been studied for its effects on diabetic nephropathy. ahajournals.orglarvol.com Like other nonsteroidal MRAs, it is designed to have high potency and selectivity for the mineralocorticoid receptor. biospace.comclinicaltrials.gov

Interactive Data Table: Indirect Comparison of Nonsteroidal MRAs in CKD and T2D

| Outcome | This compound vs. Finerenone | This compound vs. Esaxerenone | Finerenone vs. Esaxerenone |

|---|---|---|---|

| Change in UACR | This compound showed greater reduction biospace.comclinicaltrials.gov | No significant difference biospace.comclinicaltrials.gov | No significant difference biospace.comclinicaltrials.gov |

| Change in SBP | This compound showed greater reduction biospace.comclinicaltrials.gov | No significant difference biospace.comclinicaltrials.gov | Esaxerenone showed greater reduction biospace.comclinicaltrials.gov |

Note: Data is based on indirect treatment comparisons from a meta-analysis and should be interpreted with caution pending direct head-to-head trials.

Other nonsteroidal MRAs are also in various stages of clinical development, each with unique pharmacological profiles.

KBP-5074: This agent has shown promise in treating uncontrolled hypertension in patients with advanced CKD, a population at high risk for hyperkalemia with traditional MRAs. biospace.comnih.gov In the Phase 2b BLOCK-CKD trial, KBP-5074 demonstrated a significant reduction in systolic blood pressure without a notable increase in the risk of severe hyperkalemia compared to placebo. biospace.com KBP-5074 is noted to have a higher binding affinity for the mineralocorticoid receptor than spironolactone (B1682167) and eplerenone (B1671536). ahajournals.org

AZD9977: This compound is a selective mineralocorticoid receptor modulator. A Phase Ib study in patients with heart failure and renal impairment directly compared AZD9977 to spironolactone. The study found that AZD9977 was well-tolerated and provided evidence of target engagement, supporting its further evaluation. nih.gov

Comparative Academic Analyses with Steroidal Mineralocorticoid Receptor Antagonists

The traditional steroidal MRAs, spironolactone and eplerenone, have been foundational in treating conditions like heart failure and hypertension. nih.govtandfonline.com However, their use can be limited by side effects. nih.gov Nonsteroidal MRAs like this compound aim to provide similar or enhanced efficacy with a better safety profile. ahajournals.org

Direct head-to-head clinical trials comparing the efficacy and safety of this compound with spironolactone are not yet available. However, preclinical data and mechanistic studies offer some points of contrast. This compound has been shown to have a lower inhibitory potential on the mineralocorticoid receptor compared to spironolactone. nih.gov Conversely, this compound exhibits significantly weaker inhibitory potential on androgen, progesterone (B1679170), and glucocorticoid receptors, which may translate to a lower incidence of hormone-related side effects commonly associated with spironolactone. nih.gov

Spironolactone's lack of specificity for the mineralocorticoid receptor can lead to side effects such as gynecomastia. nih.govnih.gov Newer nonsteroidal MRAs, including this compound, are designed to have greater selectivity, potentially avoiding these adverse effects. tandfonline.com

While direct comparative efficacy trials with eplerenone are also lacking, a Phase 1 study in healthy volunteers provided some pharmacodynamic comparisons. nih.gov This study assessed the effects of single doses of this compound and eplerenone on the urinary sodium-to-potassium (Na+/K+) ratio after a fludrocortisone (B194907) challenge. The results showed that both drugs suppressed the expected decrease in the urinary Na+/K+ ratio, confirming their MRA activity. nih.gov The effect of eplerenone was observed more immediately, while the effect of this compound was more sustained, which is consistent with the longer half-life of this compound. nih.gov

Eplerenone is a second-generation steroidal MRA developed to be more selective for the mineralocorticoid receptor than spironolactone, thereby reducing the risk of sex hormone-related side effects. tandfonline.comnih.gov However, the risk of hyperkalemia, a key concern with all MRAs, still exists with eplerenone. tandfonline.com Quantitative systems pharmacology modeling has suggested that nonsteroidal MRAs, including this compound, may have a lower risk of hyperkalemia than eplerenone. larvol.com

Interactive Data Table: Receptor Selectivity Profile

| Compound | Mineralocorticoid Receptor (MR) Potency | Androgen & Progesterone Receptor Affinity |

|---|---|---|

| This compound | Less potent than Spironolactone nih.gov | Weaker than Spironolactone nih.gov |

| Spironolactone | High nih.gov | Significant nih.govnih.gov |

| Eplerenone | Less potent than Spironolactone tandfonline.com | Much lower than Spironolactone nih.gov |

Note: This table is based on preclinical data and reflects the relative receptor binding affinities.

Mechanisms Underlying Differential Clinical and Safety Profiles Among Mineralocorticoid Receptor Antagonists

The clinical and safety profiles of mineralocorticoid receptor antagonists (MRAs) are intrinsically linked to their molecular structure and their interaction with the mineralocorticoid receptor (MR). The distinction between older, steroidal MRAs, such as spironolactone and eplerenone, and the newer generation of non-steroidal MRAs, including this compound and finerenone, is rooted in fundamental differences in their chemical scaffolds, which dictates their pharmacologic behavior.

Structural and Physicochemical Distinctions

Steroidal MRAs possess a core sterane structure, similar to the endogenous MR ligand, aldosterone (B195564). In contrast, non-steroidal MRAs like this compound feature a distinct, bulkier, and more rigid three-dimensional structure. nih.govtandfonline.com this compound is a 1,4-benzoxazin-3-one derivative, a design intended to create a "bulky" antagonist. nih.gov This structural difference is a key determinant of how these molecules interact with the ligand-binding pocket of the MR. Molecular modeling suggests that the bulkiness of non-steroidal MRAs results in a unique binding mode that acts as a passive, full antagonist, effectively blocking the receptor from adopting the active conformation required for transcriptional activation. nih.govtandfonline.com

These structural variations also influence physicochemical properties like lipophilicity and polarity, which in turn affect tissue distribution. Preclinical models have shown that non-steroidal MRAs such as finerenone exhibit a more balanced distribution between cardiac and renal tissues. nih.govresearchgate.net This contrasts with steroidal agents like spironolactone, which tend to concentrate preferentially in the kidneys. nih.govtandfonline.comyoutube.com

Receptor Binding, Potency, and Selectivity

While both classes of drugs target the same ligand-binding domain on the MR, their affinity and selectivity vary significantly, contributing to their differential profiles. tandfonline.comtandfonline.com this compound was developed as a highly selective and potent non-steroidal MRA. nih.gov Its selectivity for the MR over other steroid hormone receptors—such as the androgen (AR), progesterone (PR), and glucocorticoid (GR) receptors—is a critical mechanistic differentiator from spironolactone. tandfonline.comnih.gov The non-selective binding of spironolactone to AR and PR is the molecular basis for its hormonal side effects. pharmacytimes.com Eplerenone was designed to have greater selectivity than spironolactone, and the newer non-steroidal MRAs, including this compound, have further improved upon this selectivity. tandfonline.comtandfonline.com

The following table summarizes the comparative receptor binding profiles of selected MRAs based on published research findings.

| Compound | Class | MR IC₅₀ (μmol/L) | Androgen Receptor IC₅₀ (μmol/L) | Progesterone Receptor IC₅₀ (μmol/L) | Glucocorticoid Receptor IC₅₀ (μmol/L) |

|---|---|---|---|---|---|

| This compound | Non-Steroidal | 0.28 | >100 | >100 | >100 |

| Spironolactone | Steroidal | 0.01 | 0.05 - 6.05 | 0.05 - 6.05 | 0.05 - 6.05 |

| Eplerenone | Steroidal | Variable (up to 40-fold less potent than spironolactone) | High (Selective) | High (Selective) | High (Selective) |

| Finerenone | Non-Steroidal | Similar to Spironolactone | >10 | >10 | >10 |

Data are compiled from various preclinical studies and should be interpreted as comparative rather than absolute values due to differing assay methodologies. tandfonline.comtandfonline.comnih.govpharmacytimes.com

Modulation of Co-factor Recruitment and Gene Transcription

Upon ligand binding, the MR recruits a series of transcriptional co-regulators (co-activators or co-repressors) that ultimately dictate the downstream genetic response. nih.govresearchgate.net A key mechanistic difference between steroidal and non-steroidal MRAs lies in their ability to modulate this recruitment process. nih.govresearchgate.net

Steroidal MRAs like spironolactone and eplerenone are considered passive antagonists that can still allow for some degree of co-activator recruitment, and in some contexts, may exhibit partial agonist activity. nih.govresearchgate.net In contrast, the bulky structure of non-steroidal MRAs like finerenone leads to a distinct conformational change in the MR that prevents the recruitment of transcriptional co-activators involved in the expression of pro-inflammatory and pro-fibrotic genes. nih.govresearchgate.netresearchgate.net Finerenone has been shown to be more potent than eplerenone in blocking MR co-activator binding. nih.gov This unique mechanism, where the antagonist actively blocks the receptor in an inactive state and prevents the binding of co-activators, is thought to be central to the more pronounced anti-inflammatory and anti-fibrotic effects observed with non-steroidal MRAs in preclinical organ protection models. nih.govnih.govresearchgate.net While the specific co-factor binding profile for this compound has not been as extensively reported, its design as a bulky non-steroidal antagonist suggests a similar mechanism of interfering with the recruitment of co-regulators necessary for pro-inflammatory and pro-fibrotic gene transcription. nih.gov

The differential interaction with co-factors provides a molecular basis for the distinct patterns of gene expression observed between the MRA classes, leading to more targeted anti-fibrotic and anti-inflammatory activity with the non-steroidal agents, which contributes to their organ-protective effects. nih.govlarvol.com

Biomarker Research in Apararenone Clinical Studies

Established Renal Biomarkers Utilized in Apararenone Efficacy Assessments

In clinical trials investigating this compound for diabetic kidney disease, the primary measures of efficacy have centered on well-established renal biomarkers. The Urine Albumin-to-Creatinine Ratio (UACR) and the estimated Glomerular Filtration Rate (eGFR) have been pivotal in these assessments. nih.govnih.gov

A significant phase 2, randomized, double-blind, placebo-controlled study in patients with diabetic nephropathy demonstrated a notable UACR-lowering effect of this compound. nih.gov The primary endpoint was the percent change from baseline in UACR at 24 weeks. nih.gov Results showed a statistically significant, dose-dependent reduction in UACR compared to placebo. nih.gov At the 24-week mark, the mean UACR decreased to 62.9%, 50.8%, and 46.5% of baseline values in the groups receiving 2.5 mg, 5 mg, and 10 mg of this compound, respectively, while the placebo group's UACR increased to 113.7% of baseline. nih.govresearchgate.net This UACR-lowering effect was observed as early as four weeks and was sustained for up to 52 weeks in an open-label extension study. nih.gov

UACR remission rates were a key secondary endpoint, with the 5 mg and 10 mg this compound groups showing the highest rates at 29.0% and 28.1% respectively at 24 weeks, compared to 0.0% in the placebo group. nih.gov Meta-analyses have suggested that a UACR reduction of 30% or more can significantly lower the risk of adverse renal events, highlighting the clinical potential of this compound's observed effects. nih.gov

Changes in eGFR were monitored as a safety and efficacy parameter. nih.gov While a tendency for a decrease in eGFR was noted in patients treated with this compound, these changes were not considered clinically significant. nih.govresearchgate.netmdpi.com Serum potassium was also closely monitored as a standard safety biomarker for a mineralocorticoid receptor antagonist, showing a tendency to increase, though also without clinical significance in the reported study. nih.govresearchgate.net

| Biomarker | Study | Key Findings | Reference |

|---|---|---|---|

| Urine Albumin-to-Creatinine Ratio (UACR) | Phase 2, Diabetic Nephropathy | Dose-dependent reduction from baseline at 24 weeks:

| nih.gov |

| UACR Remission | Phase 2, Diabetic Nephropathy | Remission rates at 24 weeks:

| nih.gov |

| Estimated Glomerular Filtration Rate (eGFR) | Phase 2, Diabetic Nephropathy | Tendency to decrease observed, but not clinically significant. | researchgate.netmdpi.com |

| Serum Potassium | Phase 2, Diabetic Nephropathy | Tendency to increase observed, but not clinically significant. | nih.govresearchgate.net |

Exploration of Novel Renal Injury and Fibrosis Biomarkers in this compound Trials

The development of novel therapies for chronic kidney disease has been paralleled by research into new biomarkers that may offer greater sensitivity and specificity for detecting renal injury and fibrosis compared to traditional markers. nih.gov Biomarkers such as Kidney Injury Molecule-1 (KIM-1) and Monocyte Chemoattractant Protein-1 (MCP-1) are under investigation in various renal diseases as they reflect distinct pathological processes like tubular injury and inflammation. nih.govnih.govresearchgate.net MCP-1, in particular, is noted for its role in mediating inflammation and its expression level often correlates with the extent of renal injury. nih.govresearchgate.net While the broader class of non-steroidal mineralocorticoid receptor antagonists is being studied for its effects on such markers, specific published data from this compound clinical trials detailing the systematic evaluation of these novel renal injury and fibrosis biomarkers as endpoints were not found in the reviewed literature.

Hepatic Biomarkers for Inflammation and Fibrosis as Research Endpoints

This compound has also been investigated for its potential therapeutic effects in nonalcoholic steatohepatitis (NASH), a condition characterized by liver inflammation and fibrosis. nih.govresearchgate.net A multicenter, randomized, double-blind, placebo-controlled phase II study evaluated this compound in NASH patients over 72 weeks, utilizing a panel of hepatic biomarkers. nih.gov

The primary efficacy endpoint was the percent change in serum alanine (B10760859) aminotransferase (ALT), a standard biomarker of liver inflammation. nih.gov At 24 weeks, patients receiving 10 mg of this compound showed a -13.7% change in ALT, compared to -3.0% in the placebo group. nih.gov

The study placed a strong emphasis on secondary endpoints, specifically biomarkers related to liver fibrosis. nih.gov The this compound group demonstrated greater reductions from baseline in direct fibrosis markers, including Type IV collagen 7S and procollagen-3 N-terminal peptide (PIIINP) , at all measured time points when compared to placebo. nih.govresearchgate.net Furthermore, noninvasive panel-based fibrosis tests, such as the Enhanced Liver Fibrosis (ELF) score and the Fibrosis-4 (FIB-4) index , also showed greater reductions in the this compound arm. nih.govresearchgate.net These findings, supported by pathological assessments, suggest potential anti-inflammatory and antifibrotic effects of this compound in the liver. nih.gov

| Biomarker Type | Specific Marker | Study | Key Findings | Reference |

|---|---|---|---|---|

| Inflammation | Alanine Aminotransferase (ALT) | Phase 2, NASH | Showed a trend toward reduction (-13.7% vs. -3.0% placebo at 24 weeks). | nih.gov |

| Fibrosis | Type IV collagen 7S | Phase 2, NASH | Greater reduction from baseline versus placebo at all time points. | nih.govresearchgate.net |

| Procollagen-3 N-terminal peptide (PIIINP) | Phase 2, NASH | Greater reduction from baseline versus placebo at all time points. | nih.govresearchgate.net | |

| Enhanced Liver Fibrosis (ELF) Score | Phase 2, NASH | Greater reduction from baseline versus placebo at all time points. | nih.gov | |

| Fibrosis-4 (FIB-4) Index | Phase 2, NASH | Greater reduction from baseline versus placebo at all time points. | nih.gov |

Cardiovascular Biomarkers in this compound's Therapeutic Investigations

The assessment of cardiovascular biomarkers is a crucial component of clinical trials for drugs intended for patients with kidney and metabolic diseases, given the strong link between these conditions and cardiovascular morbidity. In this compound clinical studies, the most prominently reported cardiovascular biomarker is blood pressure.

Clinical trial data indicate that this compound treatment leads to a decrease in blood pressure. nih.gov An indirect treatment comparison from a meta-analysis suggested that this compound may have a superior effect on lowering systolic blood pressure (SBP) compared to another non-steroidal MRA, finerenone (B607456), in patients with chronic kidney disease and type 2 diabetes. frontiersin.org In one study, the decrease in blood pressure appeared to be more significant in patients who presented with higher baseline blood pressure levels. nih.gov

While biomarkers such as N-terminal pro-B-type natriuretic peptide (NT-proBNP) and cardiac troponins are standard in evaluating cardiovascular risk and heart failure, nih.govmedpace.com specific results for these markers as endpoints in published this compound trials were not detailed in the reviewed sources. Therefore, blood pressure reduction remains the key cardiovascular biomarker finding reported for this compound.

Challenges, Limitations, and Future Research Directions for Apararenone

Generalizability of Clinical Trial Findings Across Diverse Patient Demographics and Ethnicities

A significant challenge for apararenone is ensuring its clinical trial findings are applicable to a global patient population. The external validity of randomized controlled trials (RCTs) is crucial for healthcare decision-makers, as results may not be directly transferable to all patients in real-world settings. nih.govsciencedaily.com A notable limitation in the current body of research for this compound is the geographical and ethnic homogeneity of some key studies. For instance, a pivotal phase 2 dose-response study and its extension, which provided foundational efficacy and safety data for diabetic nephropathy, were conducted exclusively in Japan with Japanese patients. nih.govnus.edu.sgnih.gov

This presents a challenge, as drug responses can vary between different ethnic and racial groups. While a phase 1 study did assess the pharmacokinetics of this compound in Caucasian, Black, and Japanese individuals and found no apparent effect of race on its profile, this was in healthy volunteers, not in a patient population with the target disease. nih.govresearchgate.net The broader issue of underrepresentation in clinical trials is a well-documented problem across medicine. nih.govnih.govresearchgate.netdocumentsdelivered.com Studies have consistently shown that trial populations are often not reflective of the real-world patient demographic, with racial and ethnic minorities frequently being underrepresented. researchgate.netresearchgate.net For this compound to be established as a global therapeutic option, future large-scale, multinational clinical trials must prioritize the inclusion of a diverse cohort of patients from various racial and ethnic backgrounds to confirm its efficacy and safety profile across different populations.

Long-Term Clinical Outcomes and Sustained Efficacy of this compound

While initial studies have demonstrated this compound's efficacy, particularly in reducing the urine albumin-to-creatinine ratio (UACR), questions regarding its long-term clinical outcomes and sustained effects remain. A 24-week phase 2 study confirmed a significant UACR-lowering effect in patients with stage 2 diabetic nephropathy. nih.gov An open-label extension study continued to monitor patients for a total of 52 weeks, demonstrating that the treatment was safe and tolerable over this period. nih.govnih.gov

During the 52-week treatment, the estimated glomerular filtration rate (eGFR) appeared to decrease slowly through to the end of the study, without confirming a clear achievement of a steady state. nih.gov While the observed changes in eGFR and serum potassium were not deemed clinically significant in this study, the long-term trajectory of these parameters is critical for a drug intended for chronic use. nih.gov Establishing the sustained efficacy of this compound requires longer and larger outcome trials focused on hard clinical endpoints, such as progression to end-stage kidney disease, cardiovascular events, and mortality, similar to the trials conducted for the non-steroidal MRA finerenone (B607456). amegroups.org

| Outcome | Placebo | This compound 2.5 mg | This compound 5 mg | This compound 10 mg |

| Mean UACR at Week 24 (% of Baseline) | 113.7% | 62.9% | 50.8% | 46.5% |

| UACR Remission Rate at Week 24 | 0.0% | 7.8% | 29.0% | 28.1% |

| Mean Change in Serum Potassium at 52 Weeks (mmol/L) | N/A | ~0.2-0.3 | ~0.2-0.3 | ~0.2-0.3 |

| eGFR Trend at 52 Weeks | N/A | Slow decrease | Slow decrease | Slow decrease |

Data sourced from a phase 2 dose-response study and its 52-week extension in patients with diabetic nephropathy. nih.govnih.gov

Optimization of this compound within Combination Therapeutic Regimens

The future of managing complex cardiorenal diseases likely lies in combination therapy, targeting multiple pathological pathways simultaneously. nih.gov Optimizing this compound's place within these regimens is a key area for future research.

Sodium-glucose cotransporter 2 (SGLT2) inhibitors have become a cornerstone in the treatment of type 2 diabetes and chronic kidney disease, demonstrating significant cardiorenal benefits. nih.govresearchgate.net Combining this compound with an SGLT2 inhibitor is a highly promising, yet largely unexplored, therapeutic strategy. The two drug classes have complementary mechanisms of action. While this compound directly blocks the mineralocorticoid receptor to reduce inflammation and fibrosis, SGLT2 inhibitors primarily work by enhancing urinary glucose excretion, which leads to beneficial hemodynamic effects like reduced glomerular hyperfiltration. nih.govjapi.orgnih.gov

Preclinical studies combining the non-steroidal MRA finerenone with the SGLT2 inhibitor empagliflozin (B1684318) have shown additive benefits in reducing proteinuria and ameliorating heart and kidney fibrosis. nih.gov Furthermore, combination therapy may offer safety advantages; SGLT2 inhibitors can mitigate the risk of hyperkalemia, a known side effect of MRAs. nih.govmdpi.com Real-world evidence for the finerenone-SGLT2 inhibitor combination suggests a greater reduction in albuminuria and a minimized risk of hyperkalemia compared to monotherapy. mdpi.com Investigating whether a similar synergistic and safety profile exists for this compound and SGLT2 inhibitors through dedicated clinical trials is a critical next step.

Modulators of the renin-angiotensin-aldosterone system (RAAS), such as angiotensin-converting enzyme inhibitors (ACE-I) and angiotensin receptor blockers (ARBs), are standard-of-care for patients with diabetic nephropathy. nih.gov this compound's clinical development has logically focused on its use as an add-on therapy to this existing standard. The phase 2 study in patients with diabetic nephropathy demonstrated that this compound's UACR-lowering effect was confirmed in patients both with and without concomitant ACE-I/ARB use, with a greater antihypertensive effect noted in those taking the combination. nih.gov

This provides a strong rationale for integrating this compound into the current treatment paradigm. However, combining multiple agents that affect the RAAS and potassium levels requires careful management. frontiersin.orgnih.gov While the 52-week study of this compound did not raise major safety concerns regarding hyperkalemia, larger and more diverse long-term studies are needed to fully characterize the risk-benefit profile of this combination therapy and to develop clear guidance for patient monitoring. nih.gov

Exploration of this compound in Acute Cardiorenal Clinical Settings

Acute cardiorenal syndrome (CRS) is a complex condition where acute worsening of heart function leads to acute kidney injury (AKI), or vice versa. nih.govccjm.org The pathophysiology of CRS often involves neurohormonal dysregulation, including the activation of the RAAS and the sympathetic nervous system, as a compensatory mechanism to maintain organ perfusion. nih.govfrontiersin.orgyoutube.com This activation, however, can become maladaptive, leading to vasoconstriction, sodium and water retention, and further organ damage. ccjm.orgyoutube.com

Given that this compound is a potent MRA, there is a strong theoretical rationale for its use in acute cardiorenal settings. nih.gov By blocking the downstream effects of aldosterone (B195564), this compound could potentially mitigate some of the harmful consequences of RAAS activation in CRS. While some basic research has suggested that non-steroidal MRAs may have interesting potential in acute settings like myocardial infarction and AKI, clinical data for this compound in acute CRS is currently lacking. researchgate.net Future research should explore whether this compound can improve outcomes in this high-risk patient population, focusing on its effects on renal function, hemodynamics, and diuretic response. ccjm.org

Unexplored Therapeutic Applications and Novel Mechanistic Insights for this compound

While the primary focus for this compound has been diabetic kidney disease, its anti-inflammatory and antifibrotic properties suggest potential applications in other conditions. wikipedia.orgmdpi.com One such area currently under investigation is non-alcoholic steatohepatitis (NASH), a chronic liver disease characterized by inflammation and fibrosis. medchemexpress.comnih.gov

A phase II clinical trial in patients with NASH showed that this compound treatment for 72 weeks led to improvements in multiple markers of liver fibrosis, such as type IV collagen 7S and procollagen-3 N-terminal peptide, compared to placebo. nih.gov Pathological findings from this study also suggested that this compound has both anti-inflammatory and antifibrotic effects in the liver. nih.gov These findings open a new therapeutic avenue for this compound beyond cardiorenal diseases. Further research is warranted to delve deeper into the novel mechanistic insights of this compound's action in different organ systems and to explore its efficacy in other fibrotic and inflammatory conditions.

Methodological Refinements and Research Paradigms for Future this compound Studies

A critical limitation noted in the existing body of research for this compound is the small number of studies and participants, which calls for caution when interpreting early results. nih.gov The initial Phase 1 studies, while essential for establishing foundational pharmacokinetic and pharmacodynamic profiles, were conducted in healthy volunteers and were of short duration, limiting their direct applicability to patient populations over the long term. nih.gov As this compound advances, future research paradigms must address these limitations and adopt more sophisticated methodologies.

Broadening Patient Populations and Indications

A significant opportunity for future this compound research lies in expanding the scope of investigation to include a wider array of patient populations. Learning from the trajectory of other non-steroidal mineralocorticoid receptor antagonists (MRAs) like finerenone, a clear path forward involves studying this compound in patients with non-diabetic chronic kidney disease (CKD). nih.govkidney.org The underlying pathogenic mechanisms of mineralocorticoid receptor (MR) overactivation, such as inflammation and fibrosis, are not exclusive to diabetic kidney disease, suggesting that the potential benefits of this compound could extend to a broader CKD cohort. nih.govnih.gov

Furthermore, dedicated studies in pediatric patients with CKD represent another crucial and underserved area for investigation. nih.gov The development of master protocols for platform trials could be a particularly efficient model, allowing for the simultaneous investigation of this compound across multiple disease subtypes (a "basket" trial) or against multiple other interventions within a single disease (an "umbrella" trial). nih.govnih.gov

Innovative Trial Designs

To accelerate the clinical development process and enhance trial efficiency, future this compound studies should consider the adoption of complex innovative designs. nih.govparexel.com

Adaptive Designs: These designs allow for pre-planned modifications to a trial based on interim data analysis without compromising the study's validity. nih.govmedrxiv.org Methodologies could include:

Group Sequential Designs: Allowing the trial to be stopped early for efficacy or futility. nih.gov

Sample Size Re-estimation: Adjusting recruitment targets if initial assumptions about variance or effect size prove inaccurate. nih.govmedrxiv.org

Response-Adaptive Randomization: Altering randomization ratios to favor treatment arms that demonstrate better performance during the trial. nih.gov

Quantitative Systems Pharmacology (QSP): Prospective simulation studies using QSP models can be invaluable. These models can create "virtual patients" to quantitatively assess risks and benefits, such as comparing the potential for hyperkalemia with this compound versus other MRAs like eplerenone (B1671536), thereby helping to prioritize candidates and validate pharmacological concepts before large-scale clinical trials are initiated. larvol.com

Refining Endpoints and Biomarker Strategies

The reliance on late-stage, "hard" clinical endpoints, such as end-stage kidney disease, necessitates long and costly trials. nih.gov A key methodological refinement is the use of validated surrogate endpoints.

Surrogate Endpoints: Regulatory bodies have increasingly recognized changes in albuminuria and the slope of estimated glomerular filtration rate (eGFR) decline as acceptable surrogate endpoints for CKD progression in clinical trials. kidney.orgnih.govbiospace.com Focusing on these markers can lead to shorter, smaller, and more efficient studies to establish the efficacy of new treatments like this compound. nih.gov

Biomarker-Driven Stratification: A paradigm shift towards precision medicine requires the identification and validation of biomarkers that can predict a patient's response to this compound. bioscientifica.comnih.gov High-throughput technologies like proteomics can identify novel plasma protein biomarkers associated with the effects of MRA treatment. nih.govmdpi.com For instance, studies on other MRAs have shown changes in markers of collagen metabolism (e.g., COL1A1, MMP7) and cardiovascular risk (e.g., VEGFD, NOTCH3). bioscientifica.comnih.gov Future this compound trials should prospectively incorporate the collection of such data to:

Identify patient subgroups most likely to benefit. mdpi.com

Elucidate the molecular mechanisms underlying this compound's effects. researchgate.net

Develop personalized treatment strategies.

The table below summarizes key methodological refinements for future this compound research.

| Methodological Refinement | Description | Potential Impact on this compound Research |

| Innovative Trial Designs | Adoption of adaptive designs (e.g., group sequential, sample size re-estimation) and master protocols (platform, basket, umbrella trials). nih.govnih.govnih.gov | Increases trial efficiency, reduces time and cost, and allows for flexible investigation across multiple populations or interventions. nih.govmedrxiv.org |

| Surrogate Endpoints | Utilization of validated markers like change in urine albumin-to-creatinine ratio (UACR) and eGFR slope as primary outcomes. kidney.orgbiospace.com | Enables shorter and smaller clinical trials by using earlier indicators of disease progression to establish efficacy. nih.gov |

| Biomarker Integration | Incorporating proteomic and metabolomic analyses to identify predictive biomarkers of treatment response and patient stratification. bioscientifica.comnih.govmdpi.com | Facilitates a precision medicine approach, targeting therapy to patients most likely to respond and uncovering novel mechanistic insights. mdpi.comresearchgate.net |

| Expanded Patient Cohorts | Inclusion of patients with non-diabetic CKD, pediatric populations, and other indications where MR overactivation is pathogenic. nih.gov | Broadens the potential therapeutic applicability of this compound and addresses unmet needs in underserved patient groups. nih.gov |

| Quantitative Systems Pharmacology (QSP) | Use of computational modeling and simulation to predict clinical trial outcomes, including risk-benefit profiles, in virtual patient populations. larvol.com | Helps to optimize trial design, prioritize development strategies, and quantitatively compare this compound to other MRAs before conducting large trials. larvol.com |